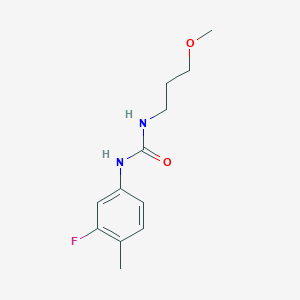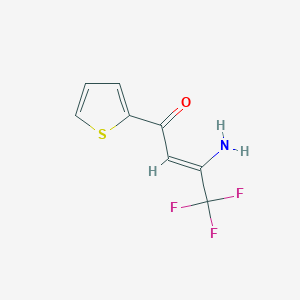
N-(3-fluoro-4-methylphenyl)-N'-(3-methoxypropyl)urea
Description
"N-(3-fluoro-4-methylphenyl)-N'-(3-methoxypropyl)urea" is a chemical compound belonging to the urea class, characterized by specific functional groups and structural features. The significance of such compounds lies in their diverse applications in chemical and pharmaceutical industries.
Synthesis Analysis
Ureas like "N-(3-fluoro-4-methylphenyl)-N'-(3-methoxypropyl)urea" are typically synthesized through reactions involving isocyanates and amines. For example, a related compound, N-(4-oxoadamantan-1-yl)-N′-[fluoro(chloro)phenyl]ureas, was synthesized via the reaction of 1-isocyanatoadamantan-4-one with substituted anilines, resulting in yields of 27–73% (Danilov et al., 2020). This method may be similar to the synthesis of N-(3-fluoro-4-methylphenyl)-N'-(3-methoxypropyl)urea.
Molecular Structure Analysis
The molecular structure of urea derivatives is often analyzed using spectroscopic methods like FT-IR and NMR. For instance, the FT-IR and molecular structure of Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate, a structurally related compound, were thoroughly studied, providing insights into the geometrical parameters and stability of the molecule (Mary et al., 2014).
Chemical Reactions and Properties
Urea compounds exhibit a variety of chemical reactions, predominantly based on their functional groups. For example, the directed lithiation of urea derivatives allows for the introduction of various substituents, influencing their chemical properties (Smith et al., 2013).
Physical Properties Analysis
Physical properties like solubility, melting point, and crystalline structure are crucial for urea derivatives. The crystal structure and physical properties of N-(p-methoxyphenyl)-N-prop-2-ynyl-urea, a related compound, have been examined, revealing unique conformations and intermolecular interactions (Kumar et al., 2000).
Chemical Properties Analysis
The chemical properties of ureas are influenced by their functional groups and molecular structure. For instance, the substitution patterns on the urea backbone can significantly affect their reactivity and interaction with other molecules. Studies on various substituted ureas have provided insights into their reactivity and potential applications (Mustafa et al., 2014).
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(3-methoxypropyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-9-4-5-10(8-11(9)13)15-12(16)14-6-3-7-17-2/h4-5,8H,3,6-7H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDJCLOMBQLOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCCOC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-(3-methoxypropyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(difluoromethyl)-3-methyl-1-[2-(2-nitrophenoxy)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4764581.png)
![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4764586.png)
![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B4764591.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4764597.png)
![methyl 4,5-dimethyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4764608.png)
![2-{4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-cyclohexyl-2-piperazinyl}ethanol](/img/structure/B4764614.png)
![N-(2-furylmethyl)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4764621.png)
![3-(4-chlorophenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4764631.png)
![4-phenoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4764637.png)

![1-methyl-3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4764655.png)
![2-({3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B4764659.png)
![2-bromo-N-[2-(4-fluorophenoxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B4764665.png)
